molecular formula C16H12N2 B1296267 Biphenyl-2,2'-diacetonitrile CAS No. 3526-27-0

Biphenyl-2,2'-diacetonitrile

Cat. No.: B1296267
CAS No.: 3526-27-0
M. Wt: 232.28 g/mol
InChI Key: HUQBQMNLLVOXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-2,2’-diacetonitrile is an organic compound with the molecular formula C16H12N2. It is characterized by the presence of two phenyl rings connected by a single bond, with each phenyl ring bearing a nitrile group at the 2-position. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Scientific Research Applications

Biphenyl-2,2’-diacetonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Biphenyl-2,2’-diacetonitrile can be synthesized through several methods. One common approach involves the reaction of biphenyl-2,2’-dicarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield the desired nitrile compound . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere.

Industrial Production Methods

In an industrial setting, the production of biphenyl-2,2’-diacetonitrile may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Biphenyl-2,2’-diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of biphenyl-2,2’-diacetonitrile involves its interaction with various molecular targets and pathways. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4,4’-diacetonitrile: Similar structure but with nitrile groups at the 4-position.

    Biphenyl-2,2’-dicarboxylic acid: Contains carboxylic acid groups instead of nitriles.

    Biphenyl-2,2’-diamine: Features amine groups in place of nitriles.

Uniqueness

Biphenyl-2,2’-diacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a versatile compound for various applications, distinguishing it from other biphenyl derivatives .

Properties

IUPAC Name

2-[2-[2-(cyanomethyl)phenyl]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-9-13-5-1-3-7-15(13)16-8-4-2-6-14(16)10-12-18/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUQBQMNLLVOXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2=CC=CC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297477
Record name Biphenyl-2,2'-diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3526-27-0
Record name 2,2'-Biphenyldiacetonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Biphenyl-2,2'-diacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.